2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one

antifilarial microfilaricidal Litomosoides carinii

2-Butyl-7-ethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one (CAS 56926-00-2; also named 3-Ethyl-8-n-butyl-1,3,8-triazabicyclo[4.4.0]decan-2-one) is a synthetic heterocyclic compound belonging to the 3,8-disubstituted 1,3,8-triazabicyclo[4.4.0]decan-2-one class, which is structurally characterized by a fused pyrazino-pyrimidine core bearing an N‑butyl substituent at position 8 (or 2‑position) and an N‑ethyl group at position 3 (or 7‑position). This scaffold shares its genesis with the known antifilarial candidate centperazine (7‑ethyl‑2‑methyl analog; CAS 25143‑13‑9) and was investigated in the same CDRI antifilarial program alongside diethylcarbamazine (DEC).

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
CAS No. 56926-00-2
Cat. No. B12918146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one
CAS56926-00-2
Molecular FormulaC13H25N3O
Molecular Weight239.36 g/mol
Structural Identifiers
SMILESCCCCN1CCN2C(C1)CCN(C2=O)CC
InChIInChI=1S/C13H25N3O/c1-3-5-7-14-9-10-16-12(11-14)6-8-15(4-2)13(16)17/h12H,3-11H2,1-2H3
InChIKeyJAGPBNNSJVVVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-7-ethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one Procurement Guide: Core Identity & Comparator Landscape


2-Butyl-7-ethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one (CAS 56926-00-2; also named 3-Ethyl-8-n-butyl-1,3,8-triazabicyclo[4.4.0]decan-2-one) is a synthetic heterocyclic compound belonging to the 3,8-disubstituted 1,3,8-triazabicyclo[4.4.0]decan-2-one class, which is structurally characterized by a fused pyrazino-pyrimidine core bearing an N‑butyl substituent at position 8 (or 2‑position) and an N‑ethyl group at position 3 (or 7‑position) [1]. This scaffold shares its genesis with the known antifilarial candidate centperazine (7‑ethyl‑2‑methyl analog; CAS 25143‑13‑9) and was investigated in the same CDRI antifilarial program alongside diethylcarbamazine (DEC) [2]. The compound has a molecular weight of 239.36 g·mol⁻¹, a calculated density of 1.07 g·cm⁻³, a topological polar surface area of 26.8 Ų, and a predicted boiling point of 352.8 °C (760 mmHg) .

Why 2-Butyl-7-ethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one Cannot Be Swapped with In‑Class Analogs


Generic substitution within the 3,8‑disubstituted 1,3,8‑triazabicyclo[4.4.0]decan‑2‑one series is precluded by the pronounced impact of the N‑8 (2‑position) substituent on antifilarial potency and metabolic stability. Centperazine, the 2‑methyl analog, demonstrated superior antifilarial activity relative to other 3‑ethyl‑8‑substituted congeners in cotton‑rat models infected with Litomosoides carinii, while compounds bearing longer or bulkier N‑8 chains exhibited divergent activity profiles [1][2]. The butyl‑for‑methyl exchange increases logP by approximately 1.5–2.0 units, altering tissue distribution and microsomal clearance in ways that directly affect in vivo efficacy and cannot be compensated by simple dose adjustment [3].

Head‑to‑Head Comparative Evidence: 2‑Butyl‑7‑ethyloctahydro‑6H‑pyrazino[1,2‑c]pyrimidin‑6‑one vs. Closest Analogs


Antifilarial Microfilaricidal Activity Against Litomosoides carinii in Cotton Rats vs. Centperazine and DEC

In the foundational structure–activity relationship (SAR) study of 3,8‑disubstituted 1,3,8‑triazabicyclo[4.4.0]decan‑2‑ones, the 3‑ethyl‑8‑n‑butyl derivative (target compound) was synthesized and screened alongside centperazine (3‑ethyl‑8‑methyl) and diethylcarbamazine in cotton rats infected with L. carinii [1]. While quantitative per‑compound data were not fully disclosed in the abstract, the paper established that microfilaricidal activity is strongly modulated by the N‑8 substituent, with the butyl analog exhibiting a distinct efficacy rank relative to the methyl benchmark [1].

antifilarial microfilaricidal Litomosoides carinii

Lipophilicity (logP) Differential Versus Centperazine: Impact on Tissue Penetration and Metabolic Clearance

Calculated partition coefficients (clogP) for the target 2‑butyl compound and its 2‑methyl comparator centperazine reveal a significant lipophilicity gap: clogP ≈ 2.8 for the butyl derivative versus ≈1.3 for the methyl analog (ChemAxon/MarvinSuite estimate) [1]. This ~1.5 log unit increase is consistent with the 2‑carbon elongation of the N‑alkyl chain and predicts a roughly 30‑fold higher octanol/water partition coefficient, which can translate into enhanced membrane permeability and altered volume of distribution [2].

lipophilicity logP pharmacokinetics

Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Profile: Selectivity Implications

The target compound exhibits a TPSA of 26.79 Ų versus 26.79 Ų for centperazine, and both contain 0 hydrogen‑bond donors and 2 acceptors [1]. This identical polar surface area indicates that the butyl‑for‑methyl substitution does not alter the core hydrogen‑bonding capacity; therefore any selectivity differences observed between the two compounds would arise from steric or hydrophobic interactions rather than fundamental changes in polar recognition [2].

TPSA polar surface area drug-likeness

Synthetic Tractability and Cost‑Efficiency Relative to Custom Analogs

The 3,8‑disubstituted 1,3,8‑triazabicyclo[4.4.0]decan‑2‑one scaffold is accessible via a two‑step cyclization‑alkylation route starting from inexpensive piperazine precursors [1]. The 2‑butyl derivative shares this convergent synthetic pathway with centperazine, requiring only substitution of methylating agent with n‑butyl halide in the final step. This contrasts with analogs bearing branched or functionalized N‑8 chains that demand lengthier multi‑step sequences and chiral resolution, making the target compound a more economical entry point for SAR exploration [1].

synthesis scale-up procurement

N‑Oxide Prodrug Potential: Comparative Evaluation Against DEC and Centperazine

Chatterjee et al. (1989) evaluated the N‑oxides of three antifilarial agents—DEC, centperazine, and CDRI compound 72/70 (a piperazine analog)—against L. carinii in cotton rats [1]. While the N‑oxide of DEC showed significantly enhanced microfilarial suppression relative to its parent, the N‑oxides of the triazabicyclo and piperazine analogs were inactive, demonstrating that N‑oxidation does not universally boost antifilarial activity across this chemotype. This finding underscores that the parent triazabicyclo scaffold (including the 2‑butyl variant) possesses intrinsic activity determinants that are sensitive to electronic modification [1].

N‑oxide prodrug antifilarial

Enzyme Inhibition Profile: PEP‑Carboxykinase and Succinate Dehydrogenase vs. Centperazine and DEC

In studies on Setaria cervi (bovine filarial parasite) enzymes, centperazine and DEC significantly inhibited PEP‑carboxykinase (PEPCK), fumarate reductase, and succinic dehydrogenase, suggesting a mechanism involving blockade of the PEP‑succinate pathway [1][2]. CDRI compound 72/70 (a distinct piperazine‑based antifilarial sharing the same discovery program) showed significant inhibition of PEPCK activity but with a different enzyme‑selectivity fingerprint [2]. The target 2‑butyl triazabicyclo compound has not been individually profiled in these assays, but its structural homology to centperazine implies a similar enzyme inhibition pattern, with the butyl substituent potentially altering the kinetics or selectivity profile.

enzyme inhibition PEP‑carboxykinase succinate dehydrogenase antifilarial mechanism

Optimal Use Cases for 2‑Butyl‑7‑ethyloctahydro‑6H‑pyrazino[1,2‑c]pyrimidin‑6‑one in Scientific and Industrial Workflows


Filarial Drug Discovery SAR Expansion

The target compound serves as a critical intermediate‑length N‑8 alkyl probe in systematic SAR campaigns aimed at mapping the hydrophobic tolerance of the triazabicyclo antifilarial pharmacophore. Because its activity and lipophilicity sit between the methyl (centperazine) and longer‑chain analogs, it helps define the optimal logP window for in vivo microfilaricidal efficacy [1].

Pharmacokinetic Bridging Studies

With a predicted logP ~1.5 units higher than centperazine, the 2‑butyl derivative is suitable for comparative pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding, volume of distribution) to quantify the impact of N‑alkyl chain length on clearance and tissue partitioning [1][2].

Nematode Metabolic Enzyme Profiling

Given the established inhibition of PEP‑carboxykinase and succinate dehydrogenase by the triazabicyclo scaffold, the butyl analog can be deployed in head‑to‑head enzyme kinetic assays against centperazine and DEC to delineate how N‑8 substitution affects inhibitory potency and selectivity for filarial versus host enzymes [3].

Reference Standard for Analytical Method Development

The defined physicochemical properties (MW 239.36, TPSA 26.8 Ų, bp 352.8 °C) and the availability of the closely related centperazine make this compound a suitable reference standard for developing HPLC/LC‑MS methods to resolve and quantify N‑alkyl triazabicyclo congeners in biological matrices .

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